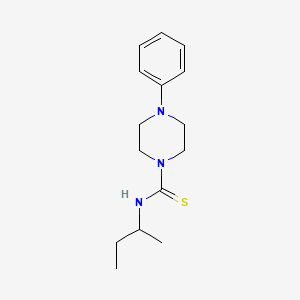

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” is a chemical compound with the formula C15H23N3S . It has a molecular weight of 277.43 .

Synthesis Analysis

While specific synthesis methods for “N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Hypoglycemic Activities

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. One study created adamantane-isothiourea hybrid derivatives, displaying potent broad-spectrum antibacterial activity against certain pathogenic bacteria and Candida albicans. Some derivatives also showed potent hypoglycemic effects in streptozotocin-induced diabetic rats, offering insights into new therapeutic avenues for managing diabetes and bacterial infections (Al-Wahaibi et al., 2017).

Anticonvulsant Effects

Research on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives demonstrated significant anticonvulsant effects in mice, suggesting potential applications in epilepsy treatment. These compounds, through various models of experimental epilepsy, showed promise as new therapeutic agents for managing seizures, with some compounds exhibiting potency exceeding that of traditional antiepileptic drugs (Malik et al., 2013).

Anticancer Potential

N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides, related to N-butan-2-yl-4-phenylpiperazine-1-carbothioamide, were synthesized and showed appreciable anticancer potential against various human tumor cell lines. This suggests their possible use in developing new cancer therapies (Saini et al., 2014).

Corrosion Inhibition

Studies on N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives as corrosion inhibitors for steel in acidic environments demonstrate their effectiveness, highlighting potential applications in industrial maintenance and longevity of metal structures (About et al., 2020).

DNA Binding and Antimicrobial Activities

Research involving N-phenylmorpholine derivatives linked with thiazole demonstrated the capability of these compounds to bind with SS-DNA through intercalation, indicating potential for genetic studies and antimicrobial applications. Some derivatives showed remarkable efficacy against microbes and cancer cells, further underlining the versatility of N-butan-2-yl-4-phenylpiperazine-1-carbothioamide and its derivatives in scientific research (Farghaly et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and proteins, influencing their function .

Mode of Action

It is presumed that the compound interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these pathway alterations would depend on the specific pathways affected and could have significant impacts on cellular function.

Pharmacokinetics

Similar compounds have been studied, providing some insight into potential adme properties . The bioavailability of the compound would be influenced by these properties.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3S/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFUGFZOWCRIBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)

![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)

![3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(2-pyridinylsulfanyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2842816.png)

![Ethyl (3-amino-5-nitrobenzo[b]thiophen)-2-carboxylate](/img/structure/B2842823.png)

![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)